molecular formula C5H4BF2NO2 B13453808 (4,6-Difluoropyridin-3-yl)boronic acid

(4,6-Difluoropyridin-3-yl)boronic acid

Cat. No.: B13453808
M. Wt: 158.90 g/mol
InChI Key: JGBKSAXHGZBWTK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Difluoropyridin-3-yl)boronic acid typically involves the borylation of a fluorinated pyridine derivative. One common method is the Miyaura borylation, where a halogenated pyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (4,6-Difluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (4,6-Difluoropyridin-3-yl)boronic acid is unique due to its specific fluorine substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C5H4BF2NO2

Molecular Weight

158.90 g/mol

IUPAC Name

(4,6-difluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H4BF2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H

InChI Key

JGBKSAXHGZBWTK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)F)(O)O

Origin of Product

United States

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